molecular formula C14H16BF3N2O2 B7957668 4-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile

4-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B7957668
M. Wt: 312.10 g/mol
InChI Key: CPWNMBOXFISPRB-UHFFFAOYSA-N
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Description

4-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a boronic ester group

Properties

IUPAC Name

4-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3N2O2/c1-12(2)13(3,4)22-15(21-12)10-5-8(7-19)9(6-11(10)20)14(16,17)18/h5-6H,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNMBOXFISPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with tetramethyl-1,3,2-dioxaborolane under specific conditions, such as the presence of a palladium catalyst and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Using nucleophiles like sodium cyanide (NaCN) or alkyl halides.

Major Products Formed:

  • Oxidation: 4-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile can be converted to 4-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile.

  • Reduction: The nitrile group can be reduced to form 4-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylamine.

  • Substitution: Various substituted derivatives can be synthesized depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.

Biology: In biological research, this compound can be used as a probe or reagent in biochemical assays. Its trifluoromethyl group can enhance the binding affinity and selectivity of certain biomolecules.

Medicine: The compound's potential medicinal applications include its use as a building block for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the chemical industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its ability to form stable bonds with various substrates.

Mechanism of Action

The mechanism by which 4-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a palladium catalyst.

Molecular Targets and Pathways: In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact targets and pathways would depend on the specific drug design and therapeutic context.

Comparison with Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • 4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2-Aminopyridine-5-boronic acid pinacol ester

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